PP1/PP2A Inhibitory Activity: Complete Loss Upon Conversion of Norcantharidin to the 10-Oxa-4-azatricyclo-3,5-dione Scaffold
When norcantharidin—a known PP1 and PP2A inhibitor with demonstrated anticancer activity—is converted to 4-substituted-3-hydroxy-5-oxo-10-oxa-4-azatricyclo[5.2.1]dec-3-yl acetic acid ethyl esters (the 3,5-dione functionalized form of the target scaffold), the resulting 18-compound library is entirely bereft of protein phosphatase inhibitory activity and anticancer activity [1]. This is a direct head-to-head comparison within a single study: norcantharidin serves as the active baseline, and all 10-oxa-4-azatricyclo-3,5-dione derivatives show zero measurable PP1/PP2A inhibition and zero anticancer activity [1]. This demonstrates that the 10-oxa-4-azatricyclo scaffold, when elaborated to the 3,5-dione, produces a fundamentally different pharmacological profile, making it unsuitable as a direct replacement for norcantharidin in PP1/PP2A-targeted anticancer programs but opening alternative target space [1].
| Evidence Dimension | PP1/PP2A inhibitory activity and in vitro anticancer activity |
|---|---|
| Target Compound Data | All 18 derivatives of 10-oxa-4-azatricyclo[5.2.1]dec-3-yl acetic acid ethyl ester: zero PP1/PP2A inhibition; zero anticancer activity |
| Comparator Or Baseline | Norcantharidin: active PP1/PP2A inhibitor with good anticancer activity |
| Quantified Difference | Complete ablation of both PP1/PP2A inhibition and anticancer activity across the entire 18-compound library |
| Conditions | In vitro PP1 and PP2A enzyme inhibition assays; cell-based anticancer screening (Sauer et al., 2009) |
Why This Matters
Procurement of this scaffold for PP1/PP2A-targeted drug discovery is contraindicated; instead, this scaffold is indicated for programs seeking norcantharidin-derived structures with deliberately eliminated phosphatase activity, reducing off-target PP1/PP2A liability.
- [1] Sauer B, Gilbert J, Sakoff JA, McCluskey A. Synthesis of 4-substituted-3-hydroxy-5-oxo-10-oxa-4-azatricyclo[5.2.1]dec-3-yl Acetic Acid Ethyl Esters as Norcantharidin Analogues. Letters in Drug Design & Discovery. 2009;6(1):1-7. DOI: 10.2174/157018009787158535. View Source
